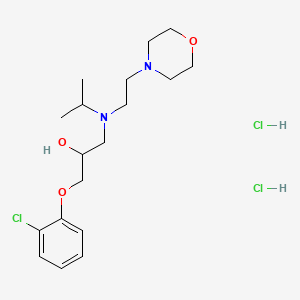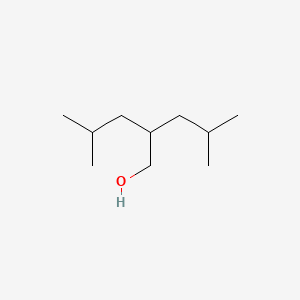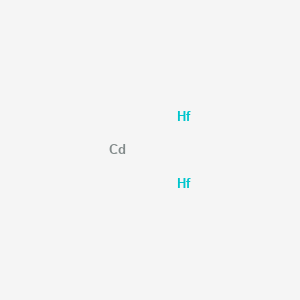
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- is an organic compound with the molecular formula C12H22. It is a derivative of cyclohexane, where the cyclohexane ring is substituted with a tert-butyl group at the 1-position and an ethylidene group at the 4-position. This compound is known for its unique structural properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride and aluminum chloride as a catalyst to introduce the tert-butyl group. The ethylidene group can be introduced through a subsequent reaction involving ethylidene chloride under similar conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to produce Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- efficiently.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or ethylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives with different alkyl groups.
Scientific Research Applications
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, tert-butyl-: Similar in structure but lacks the ethylidene group.
Cyclohexane, 1,1-dimethylethyl-: Another derivative with different substitution patterns.
Cyclohexane, 1-methylethyl-: Contains an isopropyl group instead of tert-butyl and ethylidene groups.
Uniqueness
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- is unique due to the presence of both tert-butyl and ethylidene groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts.
Properties
CAS No. |
14033-64-8 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
1-tert-butyl-4-ethylidenecyclohexane |
InChI |
InChI=1S/C12H22/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5,11H,6-9H2,1-4H3 |
InChI Key |
NAKSJRXGDIIXRU-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


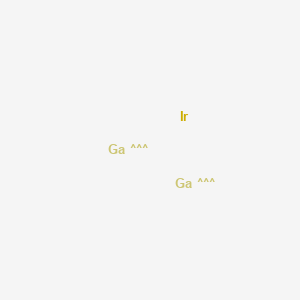
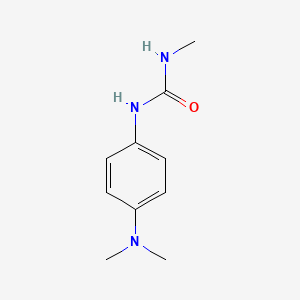
![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)





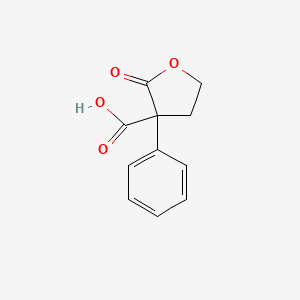
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
